

# An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-sulfamoylbenzoate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methyl 4-sulfamoylbenzoate

Cat. No.: B019069

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## Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of **Methyl 4-sulfamoylbenzoate** (CAS No: 22808-73-7), a key chemical intermediate. Due to a notable scarcity of experimentally determined data in peer-reviewed literature, this document compiles available information from chemical supplier databases, computational models, and established analytical methodologies. The guide is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and drug discovery, by presenting known data in a structured format, outlining plausible experimental protocols, and providing logical workflows for its synthesis and characterization.

## Introduction

**Methyl 4-sulfamoylbenzoate**, also known as methyl 4-(aminosulfonyl)benzoate, is a sulfonamide derivative of benzoic acid. The presence of both a sulfonamide group and a methyl ester functionality makes it a versatile building block in organic synthesis. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, rendering their intermediates, such as **Methyl 4-sulfamoylbenzoate**, of significant interest to the pharmaceutical industry. This guide summarizes the core physicochemical properties of this compound, providing a foundation for its application in research and development.

## Physicochemical Properties

A summary of the known and predicted physicochemical properties of **Methyl 4-sulfamoylbenzoate** is presented below. It is critical to note the distinction between experimentally determined and computationally predicted values.

### Identification

Property	Value	Source
IUPAC Name	methyl 4-sulfamoylbenzoate	PubChem[1]
Synonyms	methyl 4-(aminosulfonyl)benzoate, 4-Methoxycarbonylbenzenesulfonamide	PubChem[1]
CAS Number	22808-73-7	Sigma-Aldrich[2]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>4</sub> S	Sigma-Aldrich[2]
Molecular Weight	215.23 g/mol	PubChem[1]
Physical Form	Solid	Sigma-Aldrich[2]

### Quantitative Physicochemical Data

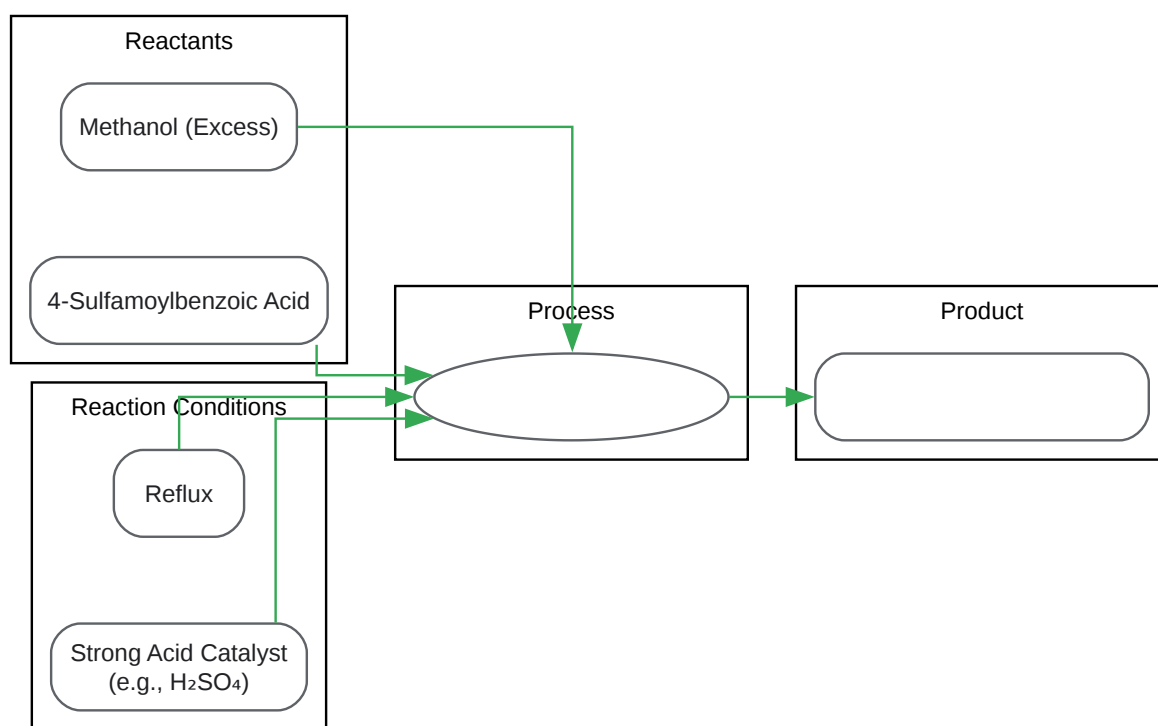
Property	Experimental Value	Predicted Value	Source (Experimental)	Source (Predicted)
Melting Point (°C)	181-182	-	Dayang Chem[3]	-
Boiling Point (°C)	Not Available	Not Available	-	-
Water Solubility	Not Available	Not Available	-	-
pKa	Not Available	Not Available	-	-
LogP (XLogP3)	-	0.6	-	PubChem[1]

## Synthesis and Characterization

While specific, detailed experimental protocols for the synthesis of **Methyl 4-sulfamoylbenzoate** are not widely published, a plausible and commonly employed method is the Fischer esterification of 4-sulfamoylbenzoic acid.

## Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of **Methyl 4-sulfamoylbenzoate**.



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Caption: Generalized workflow for the synthesis of **Methyl 4-sulfamoylbenzoate**.

## Experimental Protocol: Fischer Esterification

Objective: To synthesize **Methyl 4-sulfamoylbenzoate** from 4-sulfamoylbenzoic acid and methanol.

Materials:

- 4-Sulfamoylbenzoic acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid
- Saturated Sodium Bicarbonate solution
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate or Magnesium Sulfate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

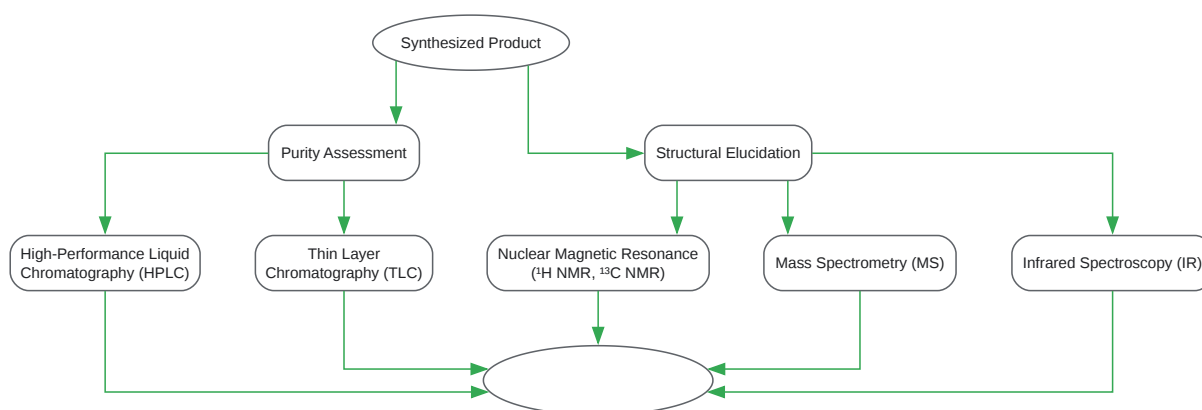
Procedure:

- **Reaction Setup:** In a round-bottom flask, suspend 4-sulfamoylbenzoic acid in an excess of methanol. Methanol serves as both a reactant and the solvent.
- **Catalyst Addition:** Slowly add a catalytic amount of concentrated sulfuric acid to the stirred suspension.
- **Reflux:** Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

- **Extraction:** Transfer the mixture to a separatory funnel and extract the product into ethyl acetate.
- **Washing:** Wash the organic layer sequentially with water and then brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** The crude **Methyl 4-sulfamoylbenzoate** can be further purified by recrystallization or column chromatography to yield the final product.

## Characterization Workflow

The identity and purity of the synthesized **Methyl 4-sulfamoylbenzoate** should be confirmed through a series of analytical techniques.



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Caption: Workflow for the analytical characterization of **Methyl 4-sulfamoylbenzoate**.

# Experimental Methodologies for Physicochemical Property Determination

The following are standard experimental protocols that can be employed to determine the key physicochemical properties of **Methyl 4-sulfamoylbenzoate**.

## Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. It is a key indicator of purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes

Procedure:

- Ensure the sample of **Methyl 4-sulfamoylbenzoate** is dry and finely powdered.
- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the sample at a moderate rate initially.
- As the temperature approaches the expected melting point (181-182 °C), reduce the heating rate to approximately 1-2 °C per minute to ensure accurate determination.
- Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

## Solubility Determination

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

#### Apparatus:

- Vials or test tubes
- Vortex mixer or shaker
- Analytical balance

#### Procedure (Qualitative):

- Add a small, known amount (e.g., 1-5 mg) of **Methyl 4-sulfamoylbenzoate** to a vial.
- Add a known volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, DMSO, acetone).
- Vortex or shake the mixture vigorously for a set period.
- Visually inspect the solution for the presence of undissolved solid.
- Categorize the solubility as soluble, sparingly soluble, or insoluble.

#### Procedure (Quantitative - Shake-Flask Method):

- Prepare a supersaturated solution of **Methyl 4-sulfamoylbenzoate** in the solvent of interest.
- Agitate the solution at a constant temperature until equilibrium is reached.
- Allow the undissolved solid to settle.
- Carefully withdraw a known volume of the supernatant.
- Determine the concentration of the dissolved solute in the supernatant using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

## Signaling Pathways

Currently, there is no specific information available in the public domain that directly implicates **Methyl 4-sulfamoylbenzoate** in any biological signaling pathways. As a chemical intermediate, its primary role is in the synthesis of more complex, biologically active molecules.

The biological activity of its derivatives would determine their interaction with specific signaling pathways.

## Conclusion

This technical guide has consolidated the available physicochemical data for **Methyl 4-sulfamoylbenzoate**. While a significant portion of its properties remains to be experimentally determined, the provided information on its identity, a likely melting point, and a plausible synthetic route offers a solid foundation for its use in research and development. The outlined experimental protocols provide a roadmap for the comprehensive characterization of this compound. Further experimental investigation is warranted to fully elucidate its physicochemical profile and potential applications.

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## References

- 1. Methyl 4-sulphamoylbenzoate | C<sub>8</sub>H<sub>9</sub>NO<sub>4</sub>S | CID 89847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-sulfamoylbenzoate | 22808-73-7 [sigmaaldrich.com]
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### Contact

Address: 3281 E Guasti Rd

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